
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5-amino-2-methylcyclohex-1-ene, is a cyclic organic compound that has been studied extensively in scientific research. It has been used in a variety of applications, including drug design, synthetic chemistry, and biochemistry. This compound has a wide range of properties, making it an attractive target for research.
Aplicaciones Científicas De Investigación
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene has been studied extensively in scientific research. It has been used in drug design as a potential building block for the synthesis of new drugs. It has also been used in synthetic chemistry to prepare new molecules. In addition, it has been used in biochemistry to study enzyme catalysis and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene is not fully understood. However, it is believed to interact with proteins and enzymes in the body to produce a variety of effects. It is thought to act as a competitive inhibitor of enzymes, and it is believed to bind to certain proteins and enzymes to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene are not fully understood. However, it has been studied extensively in scientific research and has been found to have a variety of effects. In animal studies, it has been found to act as an anti-inflammatory agent and to reduce pain. It has also been found to have anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been found to have neuroprotective and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene in lab experiments include its high yield in synthesis, its wide range of properties, and its potential for use in drug design. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity and its potential to interact with other molecules in the body.
Direcciones Futuras
The potential future directions for 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene include further study of its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent. Finally, further research could be conducted to explore its potential for use in synthetic chemistry and biochemistry.
Métodos De Síntesis
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a catalyst. This method has been used in various studies to synthesize the compound in high yields. Another method involves the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a palladium catalyst. This method has been found to yield the desired product in high yields with good selectivity.
Propiedades
IUPAC Name |
3-(3-amino-5-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMZXANDLAFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

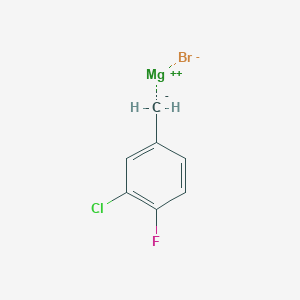
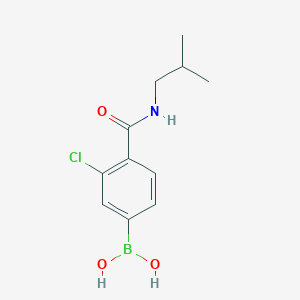




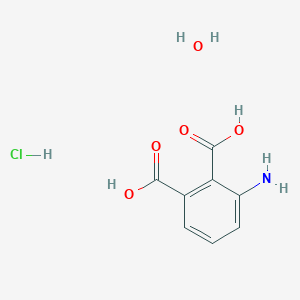

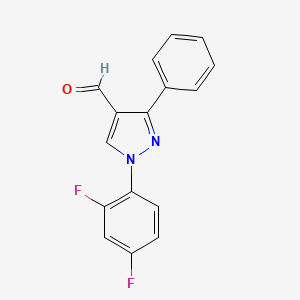
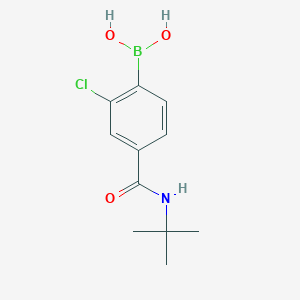


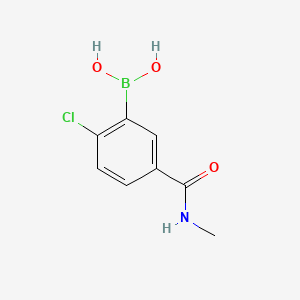
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)